2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-[(phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.15076381 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Synthesis with Thiophene-2-Carboxamide : This study explores the synthesis of new antibiotic and antibacterial drugs, demonstrating the versatility of thiophene carboxamide derivatives in drug development (G. Ahmed, 2007).
- Synthesis, Characterization, and Antimicrobial Activity : The paper discusses the Gewald reaction for synthesizing 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, leading to Schiff bases with potential antimicrobial activity (M. Arora et al., 2012).
- Biologically Active Thiophene-3-Carboxamide Derivatives : Research on two thiophene-3-carboxamide derivatives shows their antibacterial and antifungal activities, highlighting the potential of such compounds in therapeutic applications (Vasu et al., 2003).
Biological Activities and Applications
- Antimicrobial Evaluation and Docking Studies : This paper synthesizes and evaluates the antimicrobial activity of thiophene-2-carboxamides, incorporating docking studies to understand their mechanism of action (Sailaja Rani Talupur et al., 2021).
- Anti-Inflammatory and Antioxidant Activity : A study focuses on the anti-inflammatory and antioxidant properties of acid chloride derivatives of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, comparing their efficacy to known compounds like ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).
- Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : This research uncovers novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, showing promise in antiarrhythmic, serotonin antagonist, and antianxiety applications (A. Amr et al., 2010).
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-21(16-29-18-10-5-2-6-11-18)26-24-22(19-12-7-13-20(19)30-24)23(28)25-15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKXDFIASOFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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